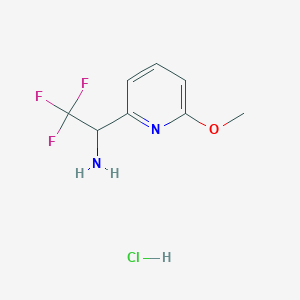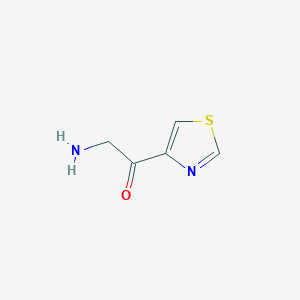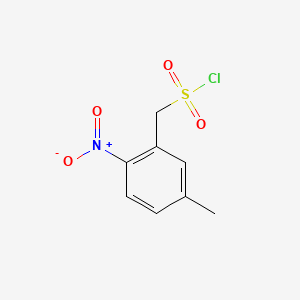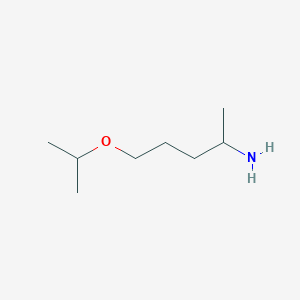
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F3N2O·HCl. This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an amine hydrochloride group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 6-methoxypyridine.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.
Intermediate Formation: The intermediate compound, 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol, is formed through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxypyridine ring can interact with various enzymes and receptors, modulating their activity. The amine hydrochloride group facilitates the formation of hydrogen bonds, stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride
- 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanol
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methoxypyridine ring provides specific binding interactions. These features make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H10ClF3N2O |
|---|---|
Peso molecular |
242.62 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H |
Clave InChI |
HQSPUHPKDFVBOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)


![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)

